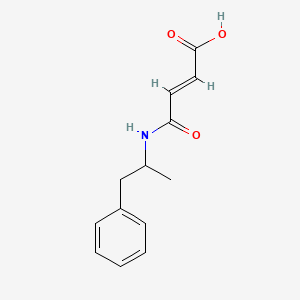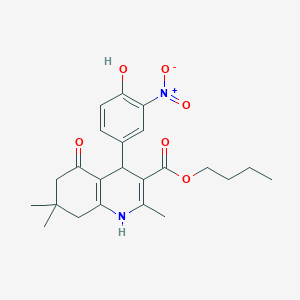![molecular formula C17H16ClNO3 B11699355 Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11699355.png)
Propyl 4-{[(4-chlorophenyl)carbonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-chlorobenzamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE typically involves the esterification of 4-(4-chlorobenzamido)benzoic acid with propanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(4-chlorobenzamido)benzoic acid and propanol.
Substitution: The chlorine atom in the 4-chlorobenzamido group can be substituted with other nucleophiles, such as amines or thiols.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 4-(4-chlorobenzamido)benzoic acid and propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-(4-chlorobenzylamino)benzoate.
Wissenschaftliche Forschungsanwendungen
PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as soluble epoxide hydrolase.
Medicine: Explored for its potential therapeutic effects in treating conditions like hypertension and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids, which have various physiological effects, including vasodilation and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(4-chlorobenzamido)benzoate
- Methyl 4-(4-chlorobenzamido)benzoate
- Butyl 4-(4-chlorobenzamido)benzoate
Uniqueness
PROPYL 4-(4-CHLOROBENZAMIDO)BENZOATE is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl, methyl, and butyl analogs, the propyl ester may offer a balance between hydrophobicity and hydrophilicity, making it suitable for various applications.
Eigenschaften
Molekularformel |
C17H16ClNO3 |
|---|---|
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
propyl 4-[(4-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16ClNO3/c1-2-11-22-17(21)13-5-9-15(10-6-13)19-16(20)12-3-7-14(18)8-4-12/h3-10H,2,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
CCLQEUIFQUKBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11699276.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B11699289.png)

![(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699311.png)
![3-nitro-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11699314.png)
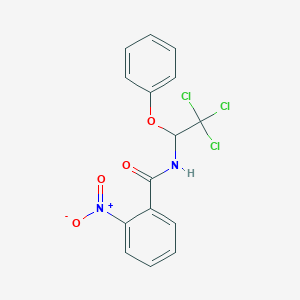
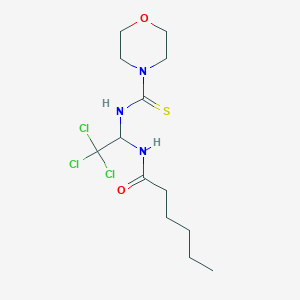
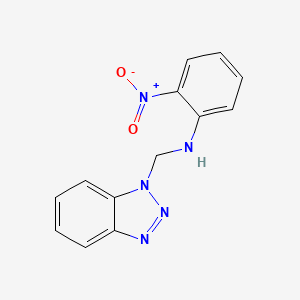
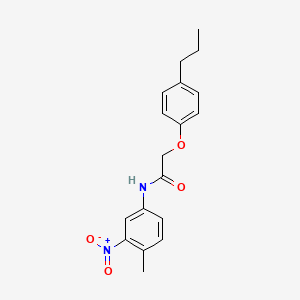
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-iodophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11699338.png)
